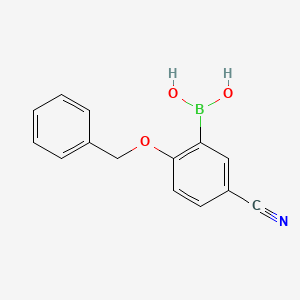

2-(Benzyloxy)-5-cyanophenylboronic acid

Description

2-(Benzyloxy)-5-cyanophenylboronic acid (C₁₄H₁₂BNO₃, MW 253.06) is a boronic acid derivative featuring a benzyloxy group at the 2-position and a cyano group at the 5-position of the phenyl ring. It is widely used in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group enables carbon-carbon bond formation. Its purity is typically >95%, as reported in commercial specifications . The cyano group’s strong electron-withdrawing nature enhances the boronic acid’s reactivity by lowering its pKa, making it more acidic and thus more reactive in coupling reactions compared to analogs with electron-donating substituents.

Properties

IUPAC Name |

(5-cyano-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO3/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-8,17-18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSAOIQFJZXGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C#N)OCC2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-cyanophenylboronic acid typically involves the reaction of 2-(Benzyloxy)-5-cyanophenyl halide with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-5-cyanophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or quinones.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Phenols or quinones: from oxidation.

Amines: from reduction.

Substituted aromatic compounds: from nucleophilic substitution.

Scientific Research Applications

Chemical Applications

1.1. Suzuki-Miyaura Coupling Reaction

The most prominent application of 2-(Benzyloxy)-5-cyanophenylboronic acid is as a building block in the Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of biaryl compounds through the coupling of aryl halides with boronic acids under palladium catalysis. The advantages of this method include:

- Mild reaction conditions : This allows for the use of sensitive functional groups.

- Versatility : A wide range of substrates can be employed.

- High yields : The reaction typically results in significant product yields .

Biological Applications

2.1. Drug Development

Research indicates that this compound can be utilized in the development of boron-containing drugs. Its unique structure makes it suitable for targeting specific biological pathways, particularly in cancer therapy:

- Targeted drug delivery systems : The compound's ability to form stable complexes with biomolecules enhances its potential as a drug carrier.

- Investigated as an anti-cancer agent : Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines .

2.2. Enzyme Probes

The compound serves as a probe for studying enzyme activity, particularly in the context of protease inhibition and enzyme catalysis studies. Its boronic acid functionality allows it to interact with serine proteases and other enzymes, providing insights into their mechanisms and potential inhibitors .

Industrial Applications

3.1. Material Science

In industrial settings, this compound is employed in the production of advanced materials and polymers with unique properties:

- Polymerization processes : Its use in polymer synthesis can lead to materials with enhanced mechanical and thermal properties.

- Functionalized polymers : The incorporation of boronic acids into polymer backbones can impart specific functionalities, such as improved adhesion or electrical conductivity .

Case Studies

Research exploring the anticancer properties of boronic acids has highlighted the potential of compounds like this compound in inhibiting tumor growth. In vitro studies demonstrated that derivatives showed significant cytotoxic effects on breast cancer cell lines, suggesting pathways for future therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-cyanophenylboronic acid largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid moiety forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe .

Comparison with Similar Compounds

2-Benzyloxy-5-fluorophenylboronic Acid (CAS 779331-47-4)

- Formula : C₁₃H₁₂BFO₃

- Molecular Weight : 246.04

- Substituents : Fluorine at the 5-position.

- Lower molecular weight (246.04 vs. 253.06) due to the substitution of fluorine for cyano. Reported hydrogen bond acceptor count (4) and topological polar surface area (49.7 Ų) suggest moderate polarity .

2-(Benzyloxy)-5-(trifluoromethyl)phenylboronic Acid (CAS 612833-41-7)

- Formula : C₁₄H₁₂BF₃O₃

- Molecular Weight : 296.05

- Substituents : Trifluoromethyl (-CF₃) at the 5-position.

- Higher molecular weight (296.05 vs. 253.06) due to the bulkier -CF₃ group. Increased lipophilicity compared to the cyano analog, which may influence solubility in organic solvents .

(2-(Benzyloxy)phenyl)boronic Acid (CAS 190661-29-1)

- Formula : C₁₃H₁₃BO₃

- Molecular Weight : 228.05

- Substituents: No substituent at the 5-position.

- Key Differences :

(2-(Benzyloxy)-5-methoxyphenyl)boronic Acid (CAS 1236768-61-8)

- Formula : C₁₄H₁₅BO₄

- Molecular Weight : 266.08

- Substituents : Methoxy (-OCH₃) at the 5-position.

- Key Differences :

Comparative Data Table

| Compound Name | CAS Number | Formula | Molecular Weight | Key Substituent | Reactivity (Relative) |

|---|---|---|---|---|---|

| 2-(Benzyloxy)-5-cyanophenylboronic acid | - | C₁₄H₁₂BNO₃ | 253.06 | -CN | High |

| 2-Benzyloxy-5-fluorophenylboronic acid | 779331-47-4 | C₁₃H₁₂BFO₃ | 246.04 | -F | Moderate |

| 2-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid | 612833-41-7 | C₁₄H₁₂BF₃O₃ | 296.05 | -CF₃ | High |

| (2-(Benzyloxy)phenyl)boronic acid | 190661-29-1 | C₁₃H₁₃BO₃ | 228.05 | None | Low |

| (2-(Benzyloxy)-5-methoxyphenyl)boronic acid | 1236768-61-8 | C₁₄H₁₅BO₄ | 266.08 | -OCH₃ | Low-Moderate |

Key Findings and Implications

Electronic Effects: The cyano group in this compound enhances reactivity in Suzuki couplings due to its electron-withdrawing nature, making it superior to methoxy or unsubstituted analogs .

Solubility : The -CF₃ and -CN substituents increase polarity compared to -F or -OCH₃, but the benzyloxy group ensures moderate solubility in organic solvents .

Synthetic Utility: The cyano analog is particularly valuable in synthesizing nitrile-containing biaryl structures, which are common in pharmaceuticals and agrochemicals .

Biological Activity

2-(Benzyloxy)-5-cyanophenylboronic acid (CAS No. 2377606-66-9) is a member of the boronic acid family, characterized by its unique structure that includes a benzyloxy group and a cyano group attached to a phenyl ring. This compound is recognized for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its potential applications span chemistry, biology, and medicine, making it a significant subject of study.

The biological activity of this compound is primarily linked to its role in cross-coupling reactions, which are essential for synthesizing complex organic molecules. The compound acts as a reactive intermediate that can interact with various substrates through the following mechanisms:

- Suzuki-Miyaura Cross-Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with electrophiles, facilitated by a palladium catalyst. The presence of the cyano group enhances the reactivity of the boronic acid moiety, allowing for more efficient bond formation.

- Enzyme Inhibition : Boronic acids have been studied for their ability to inhibit certain enzymes, particularly serine proteases and cysteine proteases. This inhibition occurs due to the reversible covalent bond formation between the boron atom and the hydroxyl groups in the active site of these enzymes .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity and applications of this compound:

- Anticancer Potential : Research indicates that compounds similar to this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. For instance, studies have shown that boronic acids can induce apoptosis in cancer cells through their interaction with proteins involved in cell survival .

- Drug Delivery Systems : The compound has been investigated for its potential use in drug delivery systems, particularly in targeting cancer cells. Its ability to form stable complexes with therapeutic agents enhances their delivery efficiency and bioavailability.

Case Studies

- Study on Enzyme Inhibition : A study demonstrated that derivatives of boronic acids, including this compound, effectively inhibited the activity of certain proteases involved in cancer metastasis. The inhibition was attributed to the formation of a stable enzyme-boronic acid complex, leading to decreased enzyme activity and subsequent reduction in tumor growth .

- Application in Organic Synthesis : In another research project, this compound was utilized as a key intermediate in synthesizing novel biaryl compounds through Suzuki coupling reactions. The study reported high yields and selectivity, highlighting the compound's effectiveness as a building block in organic chemistry .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key structural features and applications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Phenylboronic Acid | Simple phenyl group with boron | Basic building block for various reactions |

| 2-(Benzyloxy)phenylboronic Acid | Benzyloxy substituent | Enhanced stability and reactivity |

| 5-Cyanophenylboronic Acid | Cyano group on phenyl ring | Increased electron-withdrawing effects |

| This compound | Benzyloxy and cyano groups | Versatile reactivity; potential for enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.